4,6-Dichloro-3-fluoro-2-nitroaniline
Description
4,6-Dichloro-3-fluoro-2-nitroaniline (CAS: 1086836-94-3) is a halogenated nitroaniline derivative with the molecular formula C₆H₃Cl₂FN₂O₂ and a molecular weight of 241.01 g/mol. Its structure features chlorine atoms at positions 4 and 6, a fluorine atom at position 3, and a nitro group at position 2 on the aniline backbone . This compound is primarily used in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and dyes.
Properties
Molecular Formula |
C6H3Cl2FN2O2 |
|---|---|
Molecular Weight |
225.00 g/mol |
IUPAC Name |
4,6-dichloro-3-fluoro-2-nitroaniline |
InChI |
InChI=1S/C6H3Cl2FN2O2/c7-2-1-3(8)5(10)6(4(2)9)11(12)13/h1H,10H2 |
InChI Key |
VMKPPMDOILEYED-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)[N+](=O)[O-])N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical-Chemical Properties
The following table compares 4,6-Dichloro-3-fluoro-2-nitroaniline with key analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Similarity Score* |
|---|---|---|---|---|---|
| This compound | 1086836-94-3 | C₆H₃Cl₂FN₂O₂ | 241.01 | 4-Cl, 6-Cl, 3-F, 2-NO₂ | Reference |
| 2-Chloro-3-fluoro-6-nitroaniline | 948014-34-4 | C₆H₃ClFN₂O₂ | 190.55 | 2-Cl, 3-F, 6-NO₂ | 0.69 |
| 5-Chloro-4-fluoro-2-nitroaniline | 104222-34-6 | C₆H₃ClFN₂O₂ | 190.55 | 5-Cl, 4-F, 2-NO₂ | 0.64 |
| 2,4-Dichloro-6-nitroaniline | 2683-43-4 | C₆H₄Cl₂N₂O₂ | 207.01 | 2-Cl, 4-Cl, 6-NO₂ | - |
| 4-Fluoro-2-methyl-6-nitroaniline | 2369-11-1 | C₇H₇FN₂O₂ | 170.14 | 4-F, 6-NO₂, 2-CH₃ | 0.89 |
*Similarity scores based on molecular structure and functional group alignment (0.0–1.0 scale) .
Key Observations :
- Halogen Positioning: The presence of two chlorine atoms in this compound increases molecular weight and steric hindrance compared to mono-chloro analogs like 2-Chloro-3-fluoro-6-nitroaniline .
- Nitro Group : The nitro group at position 2 in the reference compound may reduce solubility in polar solvents compared to analogs with nitro groups at positions 4 or 6 (e.g., 4-Fluoro-2-methyl-6-nitroaniline) .
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